molecular formula C12H10ClNO2S B2616400 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone CAS No. 338395-05-4

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone

Cat. No.: B2616400
CAS No.: 338395-05-4
M. Wt: 267.73
InChI Key: YSEDHLLOORDDIR-XFFZJAGNSA-N
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Description

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiophenone core substituted with a 4-chloroanilino group and a methoxy group

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-4-methoxythiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-10-6-12(15)17-11(10)7-14-9-4-2-8(13)3-5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGRSUCNGBXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)O)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone typically involves the reaction of 4-chloroaniline with a methoxy-substituted thiophenone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that thiophene derivatives, including 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone, exhibit promising antimicrobial properties. A study indicated that compounds with thiophene structures have significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the chloroaniline moiety enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics .

Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific cancer cell lines is attributed to its structural characteristics, which allow it to interfere with cellular processes. Studies have demonstrated that modifications in the thiophene ring can lead to increased cytotoxicity against various cancer types, suggesting a pathway for developing novel anticancer agents .

Organic Synthesis

Synthesis of Novel Compounds
5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone serves as an important intermediate in organic synthesis. It can be utilized to produce a variety of other heterocyclic compounds through reactions such as nucleophilic substitution and cyclization. This versatility makes it a valuable building block in the synthesis of more complex organic molecules .

Reactions with Nucleophiles
The electrophilic nature of the carbonyl group in the thiophenone structure allows it to react with various nucleophiles, leading to the formation of new derivatives. These reactions are crucial for expanding the library of thiophene-based compounds that can be screened for biological activity .

Material Science

Dye and Pigment Applications
Due to its chromophoric properties, 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone can be explored for use in dye and pigment formulations. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings, where colorfastness and stability are essential .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results indicated that compounds similar to 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Synthesis Pathways

In a synthetic chemistry context, researchers reported a method for synthesizing novel thiophene derivatives using 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone as a precursor. The resulting compounds were tested for biological activity, demonstrating varied effects on cancer cell lines, highlighting the importance of this compound in drug discovery processes .

Mechanism of Action

The mechanism of action of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone can be compared with other similar compounds, such as:

  • 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(3,4-dichloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and applications.

Biological Activity

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophenone core substituted with a 4-chloroanilino group and a methoxy group, contributing to its unique properties. The synthesis typically involves the reaction of 4-chloroaniline with a methoxy-substituted thiophenone, often conducted with sodium hydroxide as a base in ethanol under heat to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds similar to 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone exhibit significant antimicrobial activity. For instance, derivatives of thiophenones have been shown to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the chloroanilino moiety is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Potential

Studies have suggested that this compound may also exhibit anticancer properties. Thiophenone derivatives are known for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. By disrupting microtubule dynamics, these compounds can induce apoptosis in cancer cells .

The mechanism of action for 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone involves its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to tubulin, inhibiting its polymerization and thereby halting mitosis in rapidly dividing cells . Additionally, it may interact with various enzymes involved in metabolic pathways, modulating their activity and influencing cellular processes.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophenone exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus, validating their potential as antimicrobial agents .
  • Anticancer Research : In vitro studies on cancer cell lines have shown that compounds similar to 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone can induce cell cycle arrest and apoptosis, particularly in breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerBreast cancer cell lineInduction of apoptosis
AnticancerTubulin polymerizationInhibition leading to cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a Schiff base formation between 4-chloroaniline and a thiophenone derivative. A typical approach involves condensation under acidic conditions (e.g., acetic acid/DMF mixture) followed by cyclization. For example, analogous thiazolidinones are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate . Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor) and reaction time (2–4 hours) improves yields. Purification via recrystallization from ethanol or DMF-acetic acid mixtures is critical to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for signals corresponding to the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons from the 4-chloroanilino moiety (δ ~7.2–7.5 ppm). The methylene group in the thiophenone ring typically appears as a singlet near δ 6.5–7.0 ppm .
  • IR : Confirm the presence of C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₂H₁₁ClN₂O₂S; theoretical MW: 294.7 g/mol). Fragmentation patterns should reflect cleavage at the methylene bridge .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM. Thiophenone derivatives often exhibit IC₅₀ values <50 μM due to interactions with cellular thiols or enzyme inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study charge distribution. The electron-withdrawing chloro and methoxy groups polarize the thiophenone ring, enhancing electrophilicity at the methylene carbon .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or thymidylate synthase. The 4-chloroanilino group may occupy hydrophobic pockets, while the thiophenone ring forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time.
  • SAR Analysis : Compare substituent effects; e.g., replacing the methoxy group with hydroxyl or methyl may alter solubility and membrane permeability .
  • Validate Mechanisms : Use knockout cell lines or enzyme inhibition assays to confirm target specificity. For example, if COX-2 inhibition is hypothesized, measure prostaglandin E₂ levels post-treatment .

Q. How does the compound’s crystal structure inform its stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. Analogous structures (e.g., (4-chlorophenyl)(thiazol-5-yl)methanone) show π-π stacking between aromatic rings and hydrogen bonding between the thiophenone carbonyl and amine groups . These interactions correlate with thermal stability (TGA decomposition >200°C) and solubility profiles.

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